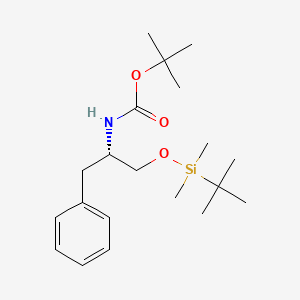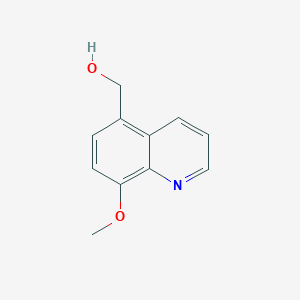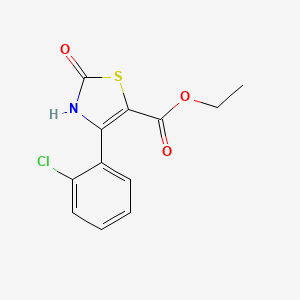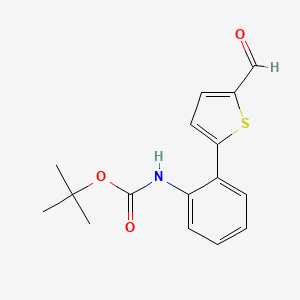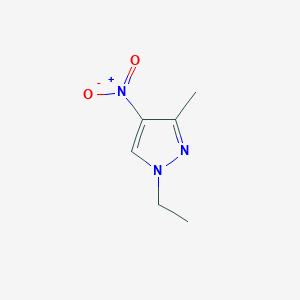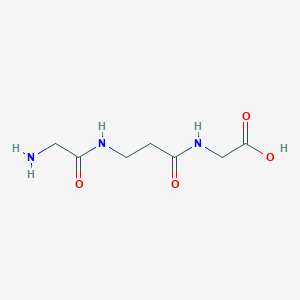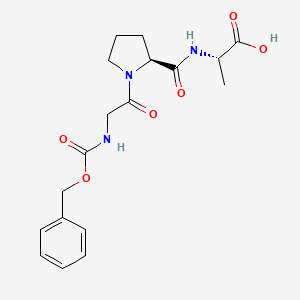
Z-Gly-pro-ala-OH
Descripción general
Descripción
“Z-Gly-pro-ala-OH” is a substrate for microbial collagenase (MMP-1). The enzymatic cleavage of Z-Gly-pro-ala-OH yields Gly-Pro-Ala, which is determined colorimetrically by reaction with ninhydrin .
Synthesis Analysis
While specific synthesis methods for “Z-Gly-pro-ala-OH” were not found in the search results, it’s known that amino acids like “Z-Gly-pro-ala-OH” are widely used in solution phase peptide synthesis . The synthesis often involves protecting certain amino and carboxyl groups during the synthesis of a peptide .
Molecular Structure Analysis
The molecular formula of “Z-Gly-pro-ala-OH” is C18H23N3O6 . Its average mass is 377.392 Da and its monoisotopic mass is 377.158691 Da .
Chemical Reactions Analysis
The primary chemical reaction involving “Z-Gly-pro-ala-OH” is its enzymatic cleavage by microbial collagenase (MMP-1) to yield Gly-Pro-Ala . This reaction is determined colorimetrically by reaction with ninhydrin .
Physical And Chemical Properties Analysis
The molecular weight of “Z-Gly-pro-ala-OH” is 588.61 . Its density is 1.368g/cm3, and it has a boiling point of 1044.7ºC at 760mmHg .
Aplicaciones Científicas De Investigación
Enzyme Stability
- Z-Gly-pro-ala-OH, as part of various peptide compounds, has been studied for its interaction with enzymes. For instance, English and Stammer (1978) explored the enzyme stability of dehydropeptides, including Z-Gly-Gly-Phe-Phe-Ala · OH and its corresponding unsaturated peptide. They found that the saturated compound was rapidly hydrolyzed by chymotrypsin and thermolysin, while the dehydropeptide remained unhydrolyzed, suggesting a new method of peptide stabilization against enzymolysis (English & Stammer, 1978).
Inhibition of Enzymes
- Z-Gly-Pro-CHN2, a similar compound to Z-Gly-pro-ala-OH, was synthesized and tested by Knisatschek and Bauer (1986) for its ability to inhibit post-proline cleaving enzyme from bovine brain. The study revealed that Z-Gly-Pro-CHN2 could inactivate the enzyme completely and irreversibly at low concentrations, making it a valuable tool for studying the physiological function of this enzyme within neuropeptide metabolism (Knisatschek & Bauer, 1986).
Secondary Structure of Peptides
- Kricheldorf and Müller (1984) investigated the cis-trans isomerism of prolyl units in various oligopeptides, including Z-Gly-Pro-OH. Their study provided insights into the chemical shifts and isomerism in solid oligopeptides, contributing to the understanding of peptide structureand conformation (Kricheldorf & Müller, 1984).
Hydrogen Abstraction Reactions in Amino Acids
- Research by Owen et al. (2012) explored the hydrogen abstraction reactions by (•)OH in various conformations of Gly and Ala dimethyl amides. This study provided insights into the potential unfolding of amino acid residues, relevant to the understanding of peptide and protein folding, and implications in diseases like Alzheimer's (Owen et al., 2012).
Proline Cis-Trans Isomerization in Oligopeptides
- Grathwohl and Wüthrich (1981) measured the rate of cis-trans interconversion of X-Pro bonds in oligopeptides, including Z-Gly-Pro-OH. This study contributed to the understanding of peptide dynamics, particularly in the context of protein folding and structure (Grathwohl & Wüthrich, 1981).
Gas Phase IR Spectra of Tri-Peptide
- Chakraborty et al. (2012) investigated the infrared spectra of three-residue peptides, including analogs of Z-Gly-Pro-OH. Their research provided detailed insights into the hydrogen-bonding network and structural elements of peptides in the gas phase (Chakraborty et al., 2012).
Synthesis and Catalysis Studies
- Various studies have focused on the synthesis of peptides involving Z-Gly-Pro-OH and its derivatives. For example, Schuster et al. (1989) examined the synthesis of model peptides catalyzed by ficin, contributing to the understanding of peptide synthesis mechanisms (Schuster, Mitin & Jakubke, 1989).
Mecanismo De Acción
Direcciones Futuras
While specific future directions for “Z-Gly-pro-ala-OH” were not found in the search results, it’s known that amino acids and their derivatives have attracted considerable attention due to their remarkable properties, including wide sources, low cost, and high suitability for modifications . They are ideal precursors for the preparation of chiral compounds and can be used to design and synthesize amino acid ionic liquids with specific functions .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIIPBSDFLGNG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-pro-ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



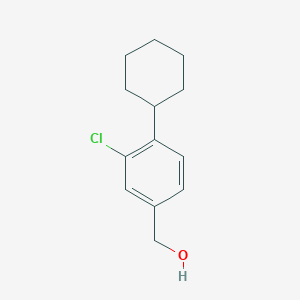

![4-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]benzoic Acid](/img/structure/B1639214.png)
![(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B1639215.png)


![4,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1639252.png)
